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Compound of Interest

Methyl aminomethanimidothioate
Compound Name:
hydroiodide

cat. No.: B1295613

For Researchers, Scientists, and Drug Development Professionals

Core Information and Chemical Structure

S-Methylisothiourea hydroiodide, identified by the CAS number 4338-95-8, is a versatile
chemical reagent primarily utilized in organic synthesis and as a pharmacological tool. It is the
hydroiodide salt of S-methylisothiourea. This compound is a stable, crystalline solid that serves
as a key intermediate in the preparation of various guanidine-containing molecules and as a
selective inhibitor of inducible nitric oxide synthase (iNOS).

Synonyms: Methyl carbamimidothioate hydroiodide, 2-Methyl-2-thiopseudourea hydroiodide, S-
Methylisothiouronium iodide.[1]

Chemical Structure:
¢ SMILES: CSC(=N)N.I
e InChl Key: LFXAECSQJSRSTP-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of S-Methylisothiourea hydroiodide are summarized in
the table below, providing a quick reference for laboratory use.
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Property Value Reference(s)
Molecular Formula C2H7IN2S [2]

Molecular Weight 218.06 g/mol [2]
Appearance White to off-white crystalline

solid

82 °C or 115-118 °C (values

Melting Point .
vary across suppliers)
Density ~1.26 g/cm3
N Soluble in polar solvents like
Solubility

ethanol and water.

N Store at 2-8°C, protected from
Storage Conditions ] ]
light and moisture.

Applications in Research and Development

S-Methylisothiourea hydroiodide has two primary areas of application: as a reagent in organic
synthesis for the formation of guanidines, and as a selective inhibitor of inducible nitric oxide
synthase (iINOS) in biomedical research.

Guanidinylation of Amines

The S-methylisothiourea moiety is an excellent electrophile that readily reacts with primary and
secondary amines to form guanidines. This process, known as guanidinylation, is fundamental
in the synthesis of a wide range of biologically active compounds, including pharmaceuticals
and agricultural chemicals. The guanidinium group is a key functional group in many natural
products and drug molecules due to its ability to form strong hydrogen bonds and its
protonated state at physiological pH.

Selective Inhibition of Inducible Nitric Oxide Synthase
(INOS)

S-Methylisothiourea is a potent and selective inhibitor of the inducible isoform of nitric oxide
synthase (iNOS).[2][3][4] INOS is an enzyme that produces large amounts of nitric oxide (NO),
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a signaling molecule with diverse physiological and pathological roles. Overproduction of NO
by INOS is implicated in various inflammatory diseases, septic shock, and some cancers. As a
selective inhibitor, S-methylisothiourea is a valuable tool for studying the roles of INOS in these
processes and for the development of therapeutic agents targeting iNOS. The inhibition is
competitive with the substrate L-arginine.[2]

Experimental Protocols

Synthesis of S-Methylisothiourea Hydroiodide (CAS
4338-95-8)

This protocol is adapted from established methods for the S-alkylation of thiourea.
Materials:

e Thiourea

o Methyl iodide

» Absolute Ethanol

» Round-bottom flask with reflux condenser

 Stirring apparatus

* Ice bath

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
thiourea in absolute ethanol.

e Cool the solution in an ice bath.
¢ Slowly add an equimolar amount of methyl iodide to the stirred solution.

 After the addition is complete, remove the ice bath and allow the reaction mixture to warm to
room temperature.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/7533622/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by thin-
layer chromatography (TLC).

 After the reaction is complete, cool the solution to room temperature and then place it in an
ice bath to facilitate crystallization.

e Collect the white crystalline product by vacuum filtration.

e Wash the crystals with a small amount of cold ethanol and dry under vacuum.

General Protocol for the Guanidinylation of a Primary
Amine

This protocol provides a general method for the synthesis of a monosubstituted guanidine from
a primary amine using S-methylisothiourea hydroiodide.

Materials:

e S-Methylisothiourea hydroiodide (CAS 4338-95-8)
e Primary amine of interest

o Triethylamine or another suitable base

o Ethanol or another suitable polar solvent

» Round-bottom flask with reflux condenser

o Stirring apparatus

Procedure:

o Dissolve the primary amine and an equimolar amount of S-methylisothiourea hydroiodide in
ethanol in a round-bottom flask.

e Add a slight excess (1.1 equivalents) of triethylamine to the mixture to act as a base and
neutralize the hydroiodide.
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Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary
from a few hours to overnight depending on the reactivity of the amine.

Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.

The resulting crude product can be purified by recrystallization or column chromatography to
yield the desired guanidine.

In Vitro Assay for iNOS Inhibition in Macrophage Cell
Culture

This protocol outlines a general workflow to assess the inhibitory effect of S-methylisothiourea
hydroiodide on INOS activity in a cell-based assay.

Materials:

RAW 264.7 macrophage cell line

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
Lipopolysaccharide (LPS)

Interferon-gamma (IFN-y) (optional, can enhance iINOS induction)

S-Methylisothiourea hydroiodide (CAS 4338-95-8)

Griess Reagent for nitrite determination

96-well cell culture plates

Procedure:

o Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them
to adhere overnight.
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e Pre-treatment with Inhibitor: The next day, replace the medium with fresh medium containing
various concentrations of S-methylisothiourea hydroiodide. Incubate for 1-2 hours.

e INOS Induction: Stimulate the cells with LPS (e.g., 1 pg/mL) and IFN-y (e.g., 10 ng/mL) to
induce INOS expression. Include control wells with no stimulation and wells with stimulation
but no inhibitor.

e Incubation: Incubate the plates for 24 hours to allow for INOS expression and nitric oxide
production.

 Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the
concentration of nitrite, a stable metabolite of nitric oxide, using the Griess reagent according
to the manufacturer's instructions.

o Data Analysis: Determine the concentration of S-methylisothiourea hydroiodide that causes
50% inhibition of nitrite production (ICso value) to quantify its inhibitory potency.

Signaling Pathway and Experimental Workflow

Visualization

NF-kB Signaling Pathway for INOS Induction and its
Inhibition

The expression of inducible nitric oxide synthase (iNOS) is primarily regulated by the Nuclear
Factor-kappa B (NF-kB) signaling pathway.[5][6][7][8][9] Inflammatory stimuli, such as
lipopolysaccharide (LPS) from bacteria, activate this pathway, leading to the transcription of the

NOS2 gene, which encodes for INOS. S-Methylisothiourea acts downstream by directly
inhibiting the enzymatic activity of the translated iINOS protein.
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Combine Reactants:
- Primary Amine
- S-Methylisothiourea Hl
- Base (e.g., TEA)
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- Remove Solvent
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If oil/impure

Recrystallization Column Chromatography

Characterization:
-NMR
-MS
- Melting Point

Pure Guanidine Product

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10

Tech Support


https://www.benchchem.com/product/b1295613?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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